molecular formula C16H13Cl2N3O4S2 B2872469 N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetohydrazide CAS No. 922822-07-9

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorobenzenesulfonyl)acetohydrazide

Cat. No.: B2872469
CAS No.: 922822-07-9
M. Wt: 446.32
InChI Key: WOXNLQIBZQXZMG-UHFFFAOYSA-N
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Description

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-chloro-2-aminothiophenol with 4-methoxybenzoyl chloride under basic conditions.

    Introduction of the sulfonyl group: The benzo[d]thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the hydrazide: Finally, the sulfonylated benzo[d]thiazole is reacted with hydrazine hydrate to form the desired acetohydrazide.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the sulfonyl group or the nitro groups if present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide functional groups.

Uniqueness

N’-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetohydrazide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S2/c1-25-12-7-6-11(18)15-14(12)19-16(26-15)21-20-13(22)8-27(23,24)10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNLQIBZQXZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NNC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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